diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride
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Overview
Description
Diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride is an organic compound with a complex structure It is characterized by the presence of a diethylamino group, a methoxyphenoxy group, and an acetyl group, all connected through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then esterified with ethanol to produce ethyl 2-(2-methoxyphenoxy)acetate. The ester is subsequently reacted with diethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include chloroacetic acid, ethanol, and diethylamine. The reactions are typically carried out under controlled temperatures and pressures to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The diethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)acetyl derivatives.
Reduction: Formation of 2-(2-methoxyphenoxy)ethanol derivatives.
Substitution: Formation of various substituted diethylamino derivatives.
Scientific Research Applications
Diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxyphenoxy group may interact with hydrophobic pockets, while the diethylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(2-methoxyphenoxy)malonate: Similar structure but with a malonate group instead of an acetyl group.
Diethyl 2-(2-methoxyphenoxy)acetate: Lacks the diethylamino group.
2-Methoxyphenyl isocyanate: Contains an isocyanate group instead of an acetyl group.
Uniqueness
Diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the diethylamino and methoxyphenoxy groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
35158-62-4 |
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Molecular Formula |
C15H24ClNO4 |
Molecular Weight |
317.81 g/mol |
IUPAC Name |
diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-4-16(5-2)10-11-19-15(17)12-20-14-9-7-6-8-13(14)18-3;/h6-9H,4-5,10-12H2,1-3H3;1H |
InChI Key |
XXNWUBLTYNEZIK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC=CC=C1OC.[Cl-] |
Origin of Product |
United States |
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